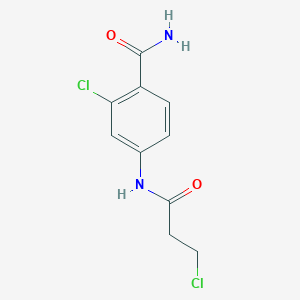
2-Chloro-4-(3-chloropropanamido)benzamide
Overview
Description
2-Chloro-4-(3-chloropropanamido)benzamide is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1 g/mol . Its IUPAC name is 2-chloro-4-[(3-chloropropanoyl)amino]benzamide .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(3-chloropropanamido)benzamide is 1S/C10H10Cl2N2O2/c11-4-3-9(15)14-6-1-2-7(10(13)16)8(12)5-6/h1-2,5H,3-4H2,(H2,13,16)(H,14,15) .Physical And Chemical Properties Analysis
2-Chloro-4-(3-chloropropanamido)benzamide has a molecular weight of 261.1 g/mol . More detailed physical and chemical properties are not available in the search results.Relevant Papers The search results did not provide any specific peer-reviewed papers related to 2-Chloro-4-(3-chloropropanamido)benzamide .
Scientific Research Applications
Biological Activity Spectrum
A study investigated the biological activity of a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which are closely related to 2-Chloro-4-(3-chloropropanamido)benzamide. These compounds showed biological activity comparable with or higher than standard drugs like isoniazid and fluconazole against mycobacterial, bacterial, and fungal strains. They were also evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2011).
Antidepressant Synthesis
4-Chloro-N-(3-chloropropyl)benzamide, a chemical structure similar to 2-Chloro-4-(3-chloropropanamido)benzamide, was used in the synthesis of the antidepressant Befol. This process involved a series of reactions, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine (Donskaya et al., 2004).
Analgesic Effects Study
Anthranilamide derivatives, which include structures like 2-Chloro-4-(3-chloropropanamido)benzamide, have been explored for their anti-inflammatory, antibacterial, and anticoagulant properties. A study aimed to generate a novel anthranilamide molecule by altering 2-Benzamido-N-Benzylbenzamide to research the analgesic effects (Hasana et al., 2022).
Potential Antitumor Agent
4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound structurally related to 2-Chloro-4-(3-chloropropanamido)benzamide, was synthesized as a promising antitumor agent. Its in vitro and in vivo activity has been investigated, demonstrating potential as a drug in cancer treatment (Santos et al., 2013).
Anti-Tubercular Activity
Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which bear similarity to 2-Chloro-4-(3-chloropropanamido)benzamide, were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity with IC50 values of less than 1 µg/mL (Nimbalkar et al., 2018).
Neuroleptic Activity
Research on benzamides, including structures similar to 2-Chloro-4-(3-chloropropanamido)benzamide, has shown promising results in neuroleptic applications. These compounds were effective in inhibiting apomorphine-induced stereotyped behavior in rats, indicating potential use in treating psychosis (Iwanami et al., 1981).
properties
IUPAC Name |
2-chloro-4-(3-chloropropanoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-4-3-9(15)14-6-1-2-7(10(13)16)8(12)5-6/h1-2,5H,3-4H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCHKWPVYCIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-chloropropanamido)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



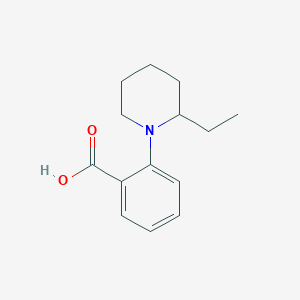

amine](/img/structure/B1461546.png)
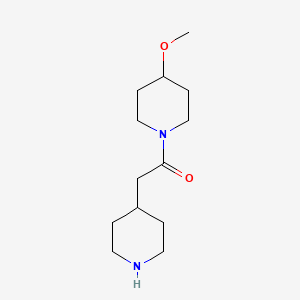
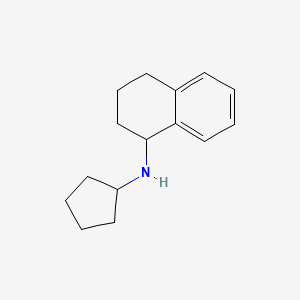
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1461551.png)
![3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid](/img/structure/B1461552.png)
![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)
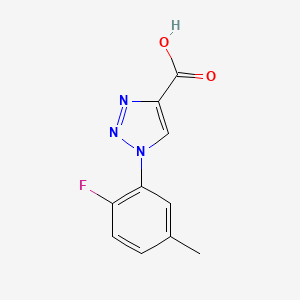
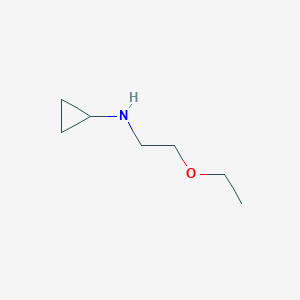
![1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1461558.png)
![1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1461561.png)
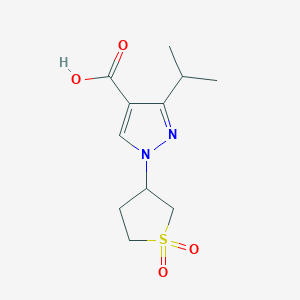
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)